molecular formula C15H21O6Ru B7947084 Ruthenium acetylacetonate

Ruthenium acetylacetonate

Cat. No. B7947084
M. Wt: 398.4 g/mol
InChI Key: RTZYCRSRNSTRGC-LNTINUHCSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ruthenium (III) acetylacetonate is a coordination complex with the formula Ru (O2C5H7)3 . O2C5H7 is the ligand called acetylacetonate . This compound exists as a dark violet solid that is soluble in most organic solvents .


Synthesis Analysis

A highly active, selective and robust Ru single-atom catalyst was synthesized by pyrolysis of ruthenium acetylacetonate and N/C precursors at 900 °C in N2 followed by treatment at 800 °C in NH3 .


Molecular Structure Analysis

The compound has idealized D3 symmetry. Six oxygen atoms surround the central ruthenium atom in an octahedral arrangement . The average Ru-O bond length in Ru (acac)3 is 2.00 Å .


Chemical Reactions Analysis

Ruthenium compounds catalyze the reaction in yields and selectivity up to >99%, without any solvent or additive . Ruthenium (III) acetylacetonate has been used as a catalyst in the hydrolysis of sodium borohydride at low concentrations and room temperature .


Physical And Chemical Properties Analysis

Ruthenium (III) acetylacetonate is a dark violet solid . It is soluble in most organic solvents . The average Ru-O bond length in Ru (acac)3 is 2.00 Å . Because Ru (acac)3 is low spin, there is one unpaired d electron, causing this compound to be paramagnetic .

Scientific Research Applications

  • Ruthenium(III) acetylacetonate is a homogeneous catalyst in the hydrolysis of sodium borohydride, remaining unchanged after catalysis. It shows high activity in hydrogen generation from hydrolysis before deactivation (Keçeli & Özkar, 2008).

  • It catalyzes the release of hydrogen gas from the dehydrogenation of ammonia–borane at low temperatures, providing a homogeneous catalysis mechanism (Duman & Scrim Ozkar, 2013).

  • Ruthenium acetylacetonate effectively facilitates the cis/trans isomerization of tri-substituted double bonds without migration or hydrogenation (FujitaYoshiji, 1978).

  • It forms a mixed-valent triruthenium complex triangle, displaying antiferromagnetic coupling and successive redox processes (Patra et al., 2003).

  • Ruthenium(III) acetylacetonate enables solvent-free acetylation of phenols, alcohols, and amines at ambient temperatures and can be reused multiple times (Varala et al., 2007).

  • The compound is effective in the dehydrogenation of dimethylamine borane, forming a new ruthenium(II) species and providing significant hydrogen generation before deactivation (Barın et al., 2015).

  • It is used in the synthesis of ruthenium tris(β-diketonato) complexes, showing potential for adsorption on metallic substrates (Munery et al., 2011).

  • Ruthenium/carbon composite materials, prepared using ruthenium(III) acetylacetonate, show promise in capacitive energy storage (Jang et al., 2003).

  • Ruthenium(III) acetylacetonate acts as an efficient chemoselective catalyst for the tetrahydropyranylation of alcohols and phenols under solvent-free conditions (Varala & Adapa, 2006).

  • It can be used to synthesize ruthenium supported on γ-Al2O3, which demonstrates high reactivity in the hydrolysis of ammonia borane (Rachiero et al., 2011).

Mechanism of Action

Ruthenium (II) complexes have attracted significant attention as anticancer candidates . The likely mechanisms of action of ruthenium (II)-based anticancer drugs and the relationship between their chemical structures and biological properties have been discussed .

Safety and Hazards

Ruthenium acetylacetonate causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contacting with skin and eye .

Future Directions

Ruthenium acetylacetonate is used as a precursor to other compounds of ruthenium . It has been used in the synthesis of Ru-based nanomaterials which can be applied in the field of supercapacitors and catalysis . The development of ruthenium (II) complexes as anticancer candidates and biocatalysts is a promising area of research .

properties

IUPAC Name

(Z)-4-oxopent-2-en-2-olate;ruthenium(3+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.Ru/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZYCRSRNSTRGC-LNTINUHCSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ru+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ru+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21O6Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904287
Record name Ruthenium acetylacetonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark violet solid; [Sigma-Aldrich MSDS]
Record name Ruthenium(III) acetylacetonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17151
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Ruthenium acetylacetonate

CAS RN

14284-93-6
Record name Ruthenium acetylacetonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014284936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ruthenium, tris(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ruthenium acetylacetonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(pentane-2,4-dionato-O,O')ruthenium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.705
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ruthenium acetylacetonate
Reactant of Route 2
Ruthenium acetylacetonate
Reactant of Route 3
Ruthenium acetylacetonate
Reactant of Route 4
Ruthenium acetylacetonate
Reactant of Route 5
Reactant of Route 5
Ruthenium acetylacetonate
Reactant of Route 6
Reactant of Route 6
Ruthenium acetylacetonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.